Cas no 923065-50-3 (4-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide)

4-(4-Methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide is a sulfonamide-based compound with potential applications in medicinal chemistry and biochemical research. Its structure features a methoxybenzenesulfonyl group and a sulfamoylphenyl moiety, which may contribute to its binding affinity for specific biological targets. The compound's sulfonamide functionality is often associated with enzyme inhibition, particularly in contexts involving carbonic anhydrases or other sulfonamide-sensitive proteins. Its well-defined molecular architecture allows for precise interactions in mechanistic studies or drug development. The presence of both sulfonyl and amide linkages enhances its stability and solubility, making it suitable for experimental use in aqueous or organic systems. Further research may explore its pharmacological or biochemical properties.
4-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide structure
923065-50-3 structure
Product Name:4-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide
CAS No:923065-50-3
MF:C17H20N2O6S2
MW:412.480502128601
CID:5498129
PubChem ID:41273883
Update Time:2025-05-25

4-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • 4-((4-methoxyphenyl)sulfonyl)-N-(4-sulfamoylphenyl)butanamide
    • AKOS024469295
    • 4-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide
    • VU0500659-1
    • 4-(4-methoxyphenyl)sulfonyl-N-(4-sulfamoylphenyl)butanamide
    • 923065-50-3
    • F2814-1631
    • Inchi: 1S/C17H20N2O6S2/c1-25-14-6-10-15(11-7-14)26(21,22)12-2-3-17(20)19-13-4-8-16(9-5-13)27(18,23)24/h4-11H,2-3,12H2,1H3,(H,19,20)(H2,18,23,24)
    • InChI Key: KCGYKTJKEABJDT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OC)(CCCC(NC1C=CC(=CC=1)S(N)(=O)=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 412.07627871g/mol
  • Monoisotopic Mass: 412.07627871g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 680
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 149Ų

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4-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide Related Literature

Additional information on 4-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide

Recent Advances in the Study of 4-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide (CAS: 923065-50-3)

The compound 4-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide (CAS: 923065-50-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, mechanism of action, and biological activities. The information presented here is derived from peer-reviewed publications, patent filings, and conference proceedings, ensuring the accuracy and timeliness of the data.

Recent studies have focused on the synthesis and optimization of 4-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide, with particular emphasis on improving its yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and confirm its structural integrity. These efforts have laid a solid foundation for further pharmacological evaluations.

In terms of biological activity, 4-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide has demonstrated promising results in preclinical studies. It has been identified as a potent inhibitor of certain enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases. Additionally, its sulfonamide moiety has been linked to antimicrobial properties, suggesting possible applications in combating resistant bacterial strains.

Mechanistic studies have revealed that the compound exerts its effects through the modulation of key signaling pathways, including the NF-κB and MAPK cascades. These findings have been corroborated by in vitro and in vivo experiments, which have shown significant reductions in pro-inflammatory cytokine levels upon treatment with the compound. Such insights are crucial for understanding its therapeutic potential and guiding future drug development efforts.

Despite these promising results, challenges remain in the clinical translation of 4-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Nevertheless, the compound's unique chemical structure and diverse biological activities make it a valuable subject for ongoing investigation.

In conclusion, 4-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide (CAS: 923065-50-3) represents a promising avenue for drug discovery, with potential applications in inflammation and infection management. Continued research into its pharmacological properties and optimization of its chemical profile will be essential for realizing its full therapeutic potential. This briefing underscores the importance of interdisciplinary collaboration in advancing our understanding of such compounds and their applications in medicine.

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